molecular formula C8H9F10NO2 B3317482 Bis-(2-pentafluoroethyloxy-ethyl)-amine CAS No. 960365-29-1

Bis-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No. B3317482
CAS RN: 960365-29-1
M. Wt: 341.15 g/mol
InChI Key: RAKJSWWBFGDHRE-UHFFFAOYSA-N
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Description

Bis-(2-pentafluoroethyloxy-ethyl)-amine, also known as BPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the fluorous phase family of compounds, which are characterized by their unique solubility properties in fluorinated solvents. BPEA has been studied for its potential use in a variety of applications, including drug discovery, catalysis, and materials science.

Mechanism of Action

The mechanism of action of Bis-(2-pentafluoroethyloxy-ethyl)-amine is not well understood, but it is believed to interact with biological targets through hydrogen bonding and other non-covalent interactions. Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects:
Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to have a variety of biochemical and physiological effects, including the ability to modulate enzyme activity, receptor signaling, and membrane transport. Bis-(2-pentafluoroethyloxy-ethyl)-amine has also been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are not well understood.

Advantages and Limitations for Lab Experiments

The unique solubility properties of Bis-(2-pentafluoroethyloxy-ethyl)-amine make it an attractive compound for use in scientific research. Bis-(2-pentafluoroethyloxy-ethyl)-amine is highly soluble in fluorinated solvents, which can simplify purification and analysis of reaction products. However, the high cost of Bis-(2-pentafluoroethyloxy-ethyl)-amine and limited availability of commercial sources can be a limitation for some research applications.

Future Directions

There are many potential future directions for research involving Bis-(2-pentafluoroethyloxy-ethyl)-amine. One area of interest is the development of Bis-(2-pentafluoroethyloxy-ethyl)-amine-based therapeutics for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of Bis-(2-pentafluoroethyloxy-ethyl)-amine as a ligand for the development of new catalysts with enhanced activity and selectivity. Additionally, Bis-(2-pentafluoroethyloxy-ethyl)-amine could be studied for its potential use in the development of new materials with unique properties, such as high thermal stability and low surface energy.

Scientific Research Applications

Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied for its potential use in a variety of scientific research applications, including drug discovery, catalysis, and materials science. In drug discovery, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been shown to have potential as a scaffold for the development of novel therapeutics, due to its unique solubility properties and ability to interact with biological targets. In catalysis, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied as a potential ligand for transition metal catalysts, due to its ability to stabilize metal complexes and enhance catalytic activity. In materials science, Bis-(2-pentafluoroethyloxy-ethyl)-amine has been studied for its potential use in the development of new materials with unique properties, such as high thermal stability and low surface energy.

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F10NO2/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14/h19H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKJSWWBFGDHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)NCCOC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F10NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-(2-pentafluoroethyloxy-ethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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